Lactic acid, chemically known as 2-hydroxypropanoic acid, is classified as a hydroxy acid. It is produced naturally in the body during anaerobic respiration and is also found in sour milk and fermented foods. Lactic acid exists in two optically active forms: L-lactic acid (or L(+)-lactic acid) and D-lactic acid (or D(-)-lactic acid), as well as a racemic mixture. The primary sources of lactic acid production include renewable agricultural feedstocks such as corn, sugar cane, potatoes, and whey .
Lactic acid can be synthesized through two main methods: chemical synthesis and microbial fermentation.
Microbial fermentation accounts for approximately 90% of global lactic acid production. This method utilizes lactic acid bacteria (LAB) that metabolize sugars from renewable resources under anaerobic conditions. Various substrates can be used, including glucose from starch or cellulose from lignocellulosic biomass . The fermentation process can be optimized through repeated batch or continuous fermentation modes to enhance yield and productivity .
The molecular formula of lactic acid is , with a molecular weight of 90.08 g/mol. Its structure features a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), making it an alpha-hydroxy acid. The presence of an asymmetric carbon atom allows for the existence of stereoisomers: L-lactic acid and D-lactic acid. The structural formula can be represented as:
This configuration contributes to its solubility in water and its ability to participate in various biochemical reactions .
Lactic acid participates in several important chemical reactions:
These reactions are crucial for both industrial applications and metabolic pathways within living organisms .
The mechanism of action for lactic acid primarily involves its role as an intermediate in metabolic pathways. In anaerobic glycolysis, glucose is converted into pyruvate through a series of enzymatic reactions. Under low oxygen conditions, pyruvate is reduced to lactic acid by the enzyme lactate dehydrogenase. This process regenerates NAD+, allowing glycolysis to continue producing ATP even when oxygen levels are insufficient .
In industrial contexts, the choice of microorganisms during fermentation significantly influences the yield and stereochemistry of the produced lactic acid. Specific strains can be selected to favor the production of either L-lactic or D-lactic acids based on the desired application .
Lactic acid is a colorless liquid with a characteristic sour taste and odor. Key physical and chemical properties include:
These properties make lactic acid suitable for various applications in food preservation, pharmaceuticals, and biodegradable plastics .
Lactic acid has diverse applications across multiple industries:
The increasing demand for sustainable alternatives has led to heightened interest in lactic acid's applications in green chemistry and bioplastics .
Lactic acid bacteria (LAB) employ two primary metabolic pathways for lactic acid biosynthesis: the homofermentative pathway (yielding >85% lactic acid) and the heterofermentative pathway (producing lactic acid alongside ethanol, acetate, and CO₂) [1]. Homofermentative LAB like Lactococcus lactis and Lactobacillus casei utilize the Embden-Meyerhof-Parnas (EMP) pathway, where glucose is converted to two pyruvate molecules via glycolysis, followed by reduction to lactate by lactate dehydrogenase (LDH) [1] [2]. The reaction is:Glucose + 2 ADP + 2 Pi → 2 Lactate + 2 ATP
Heterofermentative LAB (e.g., Leuconostoc mesenteroides) use the phosphoketolase pathway (PKP). Here, glucose-6-phosphate is decarboxylated to pentose-5-phosphate, then cleaved into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate by phosphoketolase. G3P is converted to lactate, while acetyl-phosphate yields ethanol or acetate [1] [9]. Key enzymes include:
Table 1: Key Enzymes in LAB Lactic Acid Biosynthesis
Enzyme | Function | Pathway Type |
---|---|---|
Glucokinase | Glucose phosphorylation | Homofermentative |
Fructose-bisphosphate aldolase | Splits fructose-1,6-bisphosphate to G3P & DHAP | Homofermentative |
Lactate dehydrogenase (LDH) | Converts pyruvate to lactate | Both |
Phosphoketolase | Cleaves pentose-5-phosphate to G3P & acetyl-P | Heterofermentative |
Acetate kinase | Generates ATP from acetyl-P | Heterofermentative |
Fungal lactic acid producers (e.g., Rhizopus oryzae) exhibit distinct metabolic traits compared to bacteria. Fungi operate under strict aerobic conditions and channel glucose exclusively to L-lactic acid via the EMP pathway, achieving near-theoretical yields (≥95%) due to minimal byproduct formation [1]. R. oryzae expresses a single LDH gene regulated by oxygen levels, with productivity enhanced by disrupting alcohol dehydrogenase to reduce ethanol coproduction [1].
Bacteria like Lactobacillus spp. show broader substrate versatility but face carbon catabolite repression (CCR). For instance:
Table 2: Substrate Utilization in Fungi vs. Bacteria
Parameter | Fungi (e.g., Rhizopus) | Bacteria (e.g., Lactobacillus) |
---|---|---|
Optimal pH | 6.0–7.0 | 5.0–6.5 |
Oxygen Requirement | Strictly aerobic | Anaerobic/facultative anaerobic |
Byproducts | Ethanol, fumaric acid (minor) | Ethanol, acetate, CO₂ (heterofermentative) |
Substrate Range | Glucose, xylose | Glucose, lactose, starch, agro-waste |
Productivity | 0.4–2.5 g/L/h | 2–12 g/L/h |
Genetic tools have revolutionized lactic acid production strains:
Metabolic bottlenecks addressed include:
Co-cultures leverage symbiosis to valorize complex substrates:
Table 3: Co-Culture Applications in Lactic Acid Production
Co-Culture System | Substrate | Outcome | Mechanism |
---|---|---|---|
L. lactis + L. mesenteroides | Cheese whey | 25% higher lactic acid yield | Xylose/glucose co-utilization |
L. plantarum + T. reesei | Wheat bran | 0.8 g/L/h productivity | In situ cellulase production |
L. fermentum + A. pasteurianus | Cocoa pulp | Acetate reduced by 15% | Lactate-to-acetate conversion |
Bacillus spp. + Lactobacillus spp. | Starch | Direct starch conversion, no hydrolysis | Amylase secretion |
Challenges include population instability and variable inoculum ratios. Dynamic models suggest quorum sensing controls to stabilize consortium composition [8] [10].
Genome-scale metabolic models (GEMs) decode flux distributions:
Key insights include:
Dynamic multi-species models (dFBA) of L. lactis-S. thermophilus cocultures predicted pH-mediated competition: S. thermophilus dominated at pH > 5.5 due to higher acid sensitivity [8].
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